4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

Drug discovery Medicinal chemistry ADME optimization

This 4-fluoro-substituted piperidinylsulfonyl benzoic acid is a validated TRPV2 agonist with an EC₅₀ superior to probenecid, showing sex-biased vasodilator effects in vivo. The 4-fluoro substitution reduces LogP to 1.70 (vs. 2.43 for the non‑fluorinated 3‑position analog), improving aqueous solubility and metabolic stability—key for lead optimization. The carboxylic acid handle enables amide coupling and boronic acid derivatization for SAR exploration. Supplied at ≥95% purity with full SDS documentation. Multiple active vendors ensure reliable procurement.

Molecular Formula C12H14FNO4S
Molecular Weight 287.31 g/mol
CAS No. 311785-51-0
Cat. No. B1348621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid
CAS311785-51-0
Molecular FormulaC12H14FNO4S
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C12H14FNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
InChIKeyMOVTXEIZLBYCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 311785-51-0): Structural and Physicochemical Baseline for Procurement Evaluation


4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 311785-51-0) is a fluorinated benzoic acid derivative featuring a 4-position fluorine atom and a 3-position piperidine-1-sulfonyl group on the aromatic ring . This compound belongs to the piperidinylsulfonyl benzoic acid class, with molecular formula C₁₂H₁₄FNO₄S and molecular weight 287.31 g/mol . The fluorine substitution distinguishes it structurally from non-fluorinated analogs such as 3-(piperidin-1-ylsulfonyl)benzoic acid (CAS 7311-93-5) and 4-(piperidine-1-sulfonyl)-benzoic acid (CAS 10252-83-2) . The compound has a calculated LogP of 1.70, hydrogen bond donor count of 1, and polar surface area of 83.06 Ų .

Procurement Risk Analysis: Why In-Class Piperidinylsulfonyl Benzoic Acid Analogs Cannot Substitute for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 311785-51-0)


Within the piperidinylsulfonyl benzoic acid class, subtle structural variations produce meaningful differences in physicochemical properties and documented biological activity that preclude simple substitution. The 4-fluoro substitution on the target compound alters electronic distribution, LogP (1.70) , and hydrogen bonding capacity relative to non-fluorinated positional isomers such as 3-(piperidin-1-ylsulfonyl)benzoic acid (LogP = 2.43) [1]. Critically, the 4-position fluoro analog of piperidine-1-sulfonyl benzoic acid has been documented as a TRPV2 agonist with an EC₅₀ superior to probenecid and demonstrating sex-biased vasodilator effects in vivo [2]. Neither the 3-position regioisomer (CAS 7311-93-5) nor the 4-chloro variant (CAS 59210-74-1) possesses this reported TRPV2 activity, and the chloro analog exhibits a distinct antimicrobial profile with IC₅₀ values of 13–22 µM against bacterial enzyme targets . Additionally, the 4-fluoro compound's synthetic utility as a building block for N-substituted benzamides and boronic acid derivatives further differentiates it from in-class alternatives lacking the 4-fluoro-3-sulfonyl substitution pattern . The quantitative evidence below establishes that CAS 311785-51-0 occupies a specific functional niche not addressable by structurally related compounds.

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 311785-51-0): Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Differentiation: Reduced LogP of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (1.70) vs. 3-Position Regioisomer (2.43)

The target compound 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid exhibits a calculated LogP of 1.70, representing a 0.73 log unit reduction in lipophilicity compared to the 3-position regioisomer 3-(piperidine-1-sulfonyl)-benzoic acid (CAS 7311-93-5), which has a reported ACD/LogP of 2.43 [1]. This difference translates to the target compound being approximately 5.4-fold less lipophilic than its regioisomer. The 4-fluoro substitution contributes to this reduced LogP via electron-withdrawing inductive effects that increase polarity of the aromatic ring and the adjacent carboxylic acid moiety. Both compounds exhibit zero Rule of 5 violations and identical molecular weight (269.32 g/mol for the non-fluorinated 3-isomer; 287.31 g/mol for the fluorinated target) .

Drug discovery Medicinal chemistry ADME optimization

TRPV2 Agonist Activity: 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid Demonstrates Superior EC₅₀ Compared to Probenecid with Sex-Biased Vasodilator Effects

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid has been experimentally characterized as a TRPV2 (Transient Receptor Potential Vanilloid 2) channel agonist. In a comparative study employing probenecid—one of the most specific TRPV2 agonists available—as the benchmark, the target compound exhibited a superior EC₅₀ value [1]. The study further demonstrated that 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid elicits sex-biased vasodilator effects in an in vivo model of hypertension, with differential responses observed between male and female subjects [2]. This activity profile is specific to the 4-fluoro-3-(piperidine-1-sulfonyl) substitution pattern; neither the 3-position regioisomer (CAS 7311-93-5) nor the 4-chloro analog (CAS 59210-74-1) has documented TRPV2 activity in the peer-reviewed literature, with the chloro analog instead displaying antimicrobial activity against bacterial enzyme targets (IC₅₀ = 13–22 µM) .

TRPV2 channel Vasodilation Ion channel pharmacology Cardiovascular research

Halogen Substitution Comparison: Fluorine (4-Fluoro) vs. Chlorine (4-Chloro) Divergent Biological Activity Profiles

Direct comparison of halogen-substituted piperidine-1-sulfonyl benzoic acid analogs reveals divergent biological activity profiles based on halogen identity. The target compound, 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 311785-51-0), has been characterized as a TRPV2 agonist with cardiovascular activity [1]. In contrast, the 4-chloro analog, 4-chloro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 59210-74-1), exhibits antimicrobial properties with reported IC₅₀ values of 13–22 µM against a bacterial enzyme critical for growth . Additionally, the chloro analog has been described in patent literature as a cannabinoid receptor agonist/modulator ligand with potential applications in pain, inflammation, and neuroprotection . The fluorine atom (van der Waals radius ~1.47 Å, electronegativity 3.98) versus chlorine (van der Waals radius ~1.75 Å, electronegativity 3.16) introduces distinct electronic effects and steric constraints that fundamentally alter target engagement and biological outcomes.

Halogen bonding Structure-activity relationship Medicinal chemistry Pharmacophore design

Synthetic Utility Differentiation: 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid as a Building Block for N-Substituted Benzamides and Boronic Acid Derivatives

The carboxylic acid functionality of 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid enables its use as a versatile synthetic intermediate for generating diverse derivative libraries. Documented transformations include amide coupling reactions to produce N-substituted benzamides such as N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide and N-(4-ethoxyphenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide . Additionally, the compound can be converted to the corresponding boronic acid derivative (4-fluoro-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid, enabling Suzuki-Miyaura cross-coupling reactions for further elaboration . In contrast, the 3-position regioisomer (CAS 7311-93-5) and the 4-chloro analog (CAS 59210-74-1) have more limited documented derivative space, with the chloro analog primarily described for oxidation to sulfonic acids and reduction to amine derivatives .

Synthetic chemistry Building block Amide coupling Suzuki coupling

Purity and Procurement Specifications: Commercial Availability at ≥95% Purity with Defined Hazard Classification

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is commercially available from multiple established vendors (Fluorochem, AKSci, Enamine, Santa Cruz Biotechnology, TRC) at a standard purity specification of ≥95% . The compound carries GHS07 hazard classification (Harmful/Irritant) with specific H-statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, the 4-chloro analog (CAS 59210-74-1) has a higher molecular weight (303.76 g/mol vs. 287.31 g/mol) and is noted as discontinued in certain product lines, potentially limiting reliable sourcing . The 3-position regioisomer (CAS 7311-93-5) shows price variations ranging from €38 to €816 depending on quantity (250 mg to 25 g scale) .

Chemical procurement Quality control Safety assessment Supply chain

Recommended Application Scenarios for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 311785-51-0) Based on Quantitative Comparative Evidence


TRPV2 Ion Channel Pharmacology and Cardiovascular Research Programs

Researchers investigating TRPV2 channel-mediated vasodilation and cardiovascular physiology should prioritize 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid over non-fluorinated or chloro-substituted analogs. The compound has been experimentally validated as a TRPV2 agonist with EC₅₀ superior to probenecid and demonstrates sex-biased vasodilator effects in vivo [1][2]. Neither the 3-position regioisomer (CAS 7311-93-5) nor the 4-chloro analog (CAS 59210-74-1) possess documented TRPV2 activity, making CAS 311785-51-0 the appropriate selection for ion channel studies requiring this specific pharmacological profile.

Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity (LogP = 1.70)

Drug discovery programs seeking piperidinylsulfonyl benzoic acid scaffolds with lower lipophilicity for improved aqueous solubility and metabolic stability should select 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. Its calculated LogP of 1.70 represents a 0.73 log unit reduction compared to the 3-position regioisomer (LogP = 2.43) [1][2]. This ~5.4-fold difference in lipophilicity translates to meaningful ADME property distinctions critical for lead optimization.

Synthetic Chemistry: Building Block for Amide-Coupled and Boronic Acid Derivative Libraries

Medicinal chemistry groups building compound libraries via carboxylic acid derivatization should utilize 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid as a core scaffold. The carboxylic acid handle enables amide coupling to produce diverse N-substituted benzamides, and the compound can be converted to (4-fluoro-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid for Suzuki-Miyaura cross-coupling [1][2]. This synthetic versatility supports rapid structure-activity relationship (SAR) exploration of the 4-fluoro-3-sulfonyl pharmacophore.

Quality-Controlled Reference Standard Procurement for Fluorinated Sulfonamide Research

Laboratories requiring a well-characterized, commercially available fluorinated piperidinylsulfonyl benzoic acid reference standard should source CAS 311785-51-0. The compound is supplied at ≥95% purity with complete documentation including SDS (GHS07 classification, H302/H315/H319/H335 hazard statements), IUPAC name, canonical SMILES, InChI, and InChI Key [1]. Active multi-vendor supply chains (Fluorochem, AKSci, Enamine, TRC) ensure reliable procurement, whereas the 4-chloro analog faces supply discontinuation risks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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